4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. Key structural features include:
- Furan-2-ylcarbonyl group: An electron-withdrawing substituent that may enhance reactivity or influence binding interactions.
- 3-Hydroxy group: A polar functional group capable of hydrogen bonding.
- 3-Methoxypropyl chain: A flexible alkyl ether substituent that likely improves solubility compared to purely hydrophobic chains.
The combination of these groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric bulk and electronic effects are critical .
Properties
CAS No. |
609797-02-6 |
|---|---|
Molecular Formula |
C19H18INO5 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-iodophenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H18INO5/c1-25-10-3-9-21-16(12-5-7-13(20)8-6-12)15(18(23)19(21)24)17(22)14-4-2-11-26-14/h2,4-8,11,16,23H,3,9-10H2,1H3 |
InChI Key |
REBQMVHOYRCSHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylcarbonyl precursor, followed by the introduction of the hydroxy and iodophenyl groups through electrophilic substitution reactions. The final step often involves the addition of the methoxypropyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the iodophenyl group would yield a phenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural Modifications in Pyrrol-2-one Derivatives
The following table summarizes key analogs and their structural differences:
Electronic and Steric Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
